

ATTO 565 Amine: A Technical Guide to Solubility and Storage

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Compound of Interest		
Compound Name:	ATTO 565 amine	
Cat. No.:	B15136913	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the solubility and storage conditions of **ATTO 565 amine**, a fluorescent label from the rhodamine dye family. This document is intended to serve as a critical resource for researchers, scientists, and professionals in drug development who utilize fluorescent labeling in their work.

Core Properties of ATTO 565

ATTO 565 is characterized by its strong absorption, high fluorescence quantum yield, and excellent thermal and photostability.[1][2] These features make it highly suitable for a range of applications, including single-molecule detection, high-resolution microscopy (such as PALM, dSTORM, and STED), flow cytometry (FACS), and fluorescence in-situ hybridization (FISH).[1] [2] The dye is described as moderately hydrophilic.[1][2] The fluorescence of ATTO 565 is most efficiently excited in the range of 545 - 575 nm.[1][2] As supplied, ATTO 565 consists of a mixture of two isomers with virtually identical absorption and fluorescence properties.[1][2]

Solubility of ATTO 565

The solubility of **ATTO 565 amine** is a critical factor in the preparation of stock solutions and for its use in labeling reactions. While it is soluble in several organic solvents, it exhibits low water solubility.[3]



Solvent	Solubility	Key Considerations
Dimethylformamide (DMF)	Soluble	Must be high-purity and amine- free to prevent reactions with the solvent.[3][4]
Dimethyl sulfoxide (DMSO)	Soluble	Must be high-purity and anhydrous to prevent hydrolysis of reactive partners. [3][4]
Ethanol	Soluble	[4]
Methanol	Soluble	[4]
Water	Low	The dye is moderately hydrophilic, but direct solubility in aqueous buffers is low.

Storage Conditions

Proper storage of **ATTO 565 amine** is crucial to maintain its chemical integrity and fluorescence properties.



Condition	Recommendation
Temperature	Store at -20°C.[1]
Light Protection	Protect from light to prevent photobleaching.[1]
Moisture	Store in a dry environment. For the NHS ester, it is recommended to allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.[5] This is also a good practice for the amine form.
Long-term Storage	For solutions, it is recommended to divide them into single-use aliquots to avoid repeated freezing and thawing cycles.[6]
Conjugate Storage	Protein conjugates can generally be stored under the same conditions as the unlabeled protein. For storage at 4°C, 2 mM sodium azide can be added as a preservative. For long-term storage, aliquots can be frozen at –20°C.[4]

Experimental Protocols

The amine derivative of ATTO 565 is suitable for reactions with activated carboxy-groups like NHS-esters and TFP-esters.[1] The following is a general protocol for the conjugation of **ATTO 565 amine** to a protein with an activated carboxyl group.

Materials:

ATTO 565 amine

- Protein of interest with an activated carboxyl group (e.g., NHS ester)
- Amine-free, anhydrous solvent (e.g., DMF or DMSO)
- Reaction buffer (e.g., 0.1 M sodium bicarbonate buffer, pH 8.3-9.0)
- Gel filtration column (e.g., Sephadex G-25) for purification

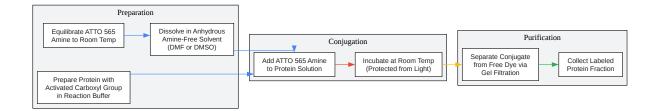


Procedure:

- Preparation of ATTO 565 Amine Stock Solution:
 - Allow the vial of **ATTO 565 amine** to equilibrate to room temperature before opening.
 - Dissolve the ATTO 565 amine in high-purity, anhydrous DMF or DMSO to a desired concentration (e.g., 1-10 mg/mL).[3] This solution should be prepared fresh immediately before use.[4]
- · Preparation of Protein Solution:
 - Dissolve the protein with the activated carboxyl group in the reaction buffer at a concentration of 2-10 mg/mL.
 - Ensure the protein solution is free of any amine-containing substances such as Tris, glycine, or ammonium salts.[4] If necessary, dialyze the protein against an appropriate buffer like 10-20 mM PBS.[4]
- Conjugation Reaction:
 - The optimal molar ratio of dye to protein can vary, so it is recommended to test different ratios when labeling a protein for the first time.[4] A starting point could be a 5 to 20-fold molar excess of the ATTO 565 amine to the protein.[3]
 - Add the calculated volume of the ATTO 565 amine stock solution to the protein solution while gently stirring.
 - Incubate the reaction at room temperature for 30 to 60 minutes, protected from light.[4]
- Purification of the Conjugate:
 - Separate the labeled protein from the unreacted dye using a gel permeation chromatography column, such as Sephadex G-25.[4][7]
 - The first colored band to elute from the column is typically the fluorescently labeled protein.[3]



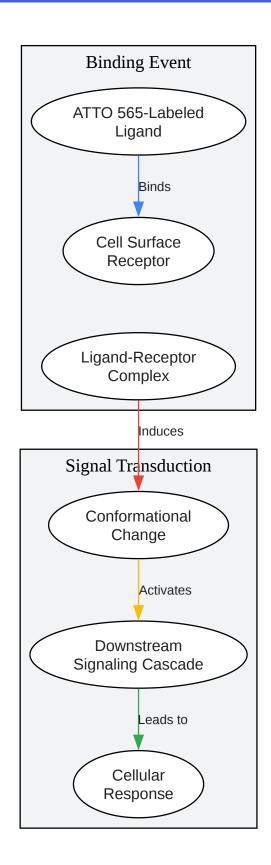
Visualizations



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Caption: Experimental workflow for protein conjugation with ATTO 565 amine.





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Caption: Generalized signaling pathway initiated by a fluorescently labeled ligand.



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